Phenol, 4-(2,2,3,3-tetramethylbutyl)-
Description
Contextualization of Phenol (B47542), 4-(2,2,3,3-tetramethylbutyl)- within Alkylphenol Chemistry
Phenol, 4-(2,2,3,3-tetramethylbutyl)-, commonly known as 4-tert-Octylphenol (B29142) (4-t-OP), is a prominent member of the branched alkylphenol family. wikipedia.org Its structure consists of a phenol molecule substituted at the para-position (position 4) with a highly branched eight-carbon alkyl group, specifically a 2,2,3,3-tetramethylbutyl group. This bulky, hydrophobic alkyl chain imparts distinct physical and chemical properties, such as low water solubility and a high melting point for a molecule of its size. wikipedia.org
The industrial synthesis of 4-tert-Octylphenol is primarily achieved through the acid-catalyzed alkylation of phenol with a dimer of isobutylene, 2,4,4-trimethyl-1-pentene. wikipedia.org Various acidic catalysts can be employed, including strong acid cation-exchange resins, which facilitate the reaction under specific temperature conditions. google.com The resulting technical-grade product is typically a mixture, with 4-tert-Octylphenol being the major component, alongside smaller amounts of isomers like 2-tert-Octylphenol. wikipedia.org
Table 1: Physicochemical Properties of Phenol, 4-(2,2,3,3-tetramethylbutyl)-
| Property | Value |
| Common Name | 4-tert-Octylphenol |
| CAS Number | 140-66-9 |
| Molecular Formula | C₁₄H₂₂O |
| Molar Mass | 206.33 g·mol⁻¹ wikipedia.org |
| Appearance | White flakes with a phenol-like odor wikipedia.org |
| Physical State | Solid wikipedia.org |
| Density | 0.95 g·cm⁻³ wikipedia.org |
| Melting Point | 79–82 °C wikipedia.org |
| Boiling Point | 279–281 °C wikipedia.org |
| Solubility in Water | Practically insoluble (< 0.1 g·L⁻¹ at 20 °C) wikipedia.org |
Historical Trajectory and Current Research Paradigms for Branched Alkylphenols
Branched alkylphenols, including 4-tert-Octylphenol and the closely related 4-nonylphenol, have been chemicals of industrial importance for many decades. nih.gov Their primary historical application has been as intermediates in the production of alkylphenol ethoxylates (APEs), a major class of non-ionic surfactants used in detergents, emulsifiers, and various industrial processes. nih.govresearchgate.net Another significant use has been in the manufacturing of phenolic resins. wikipedia.orgnih.gov
Beginning in the 1980s, the scientific and regulatory focus on branched alkylphenols began to shift. nih.gov Research revealed their persistence in the environment and potential as endocrine-disrupting compounds, leading to a re-evaluation of their widespread use. nih.govnih.gov This has driven a major paradigm shift in alkylphenol research.
Current research paradigms are largely centered on:
Environmental Chemistry: Investigating the occurrence, fate, transport, and degradation of branched alkylphenols in various environmental compartments, including water bodies and sediments. nih.govnih.gov Historical pollution trends have been reconstructed by analyzing sediment cores, providing insight into long-term environmental accumulation. nih.gov
Development of Alternatives: A significant area of research and industrial development has been the move towards more readily biodegradable alternatives, such as linear alkylphenols and alcohol ethoxylates. google.com
Advanced Synthesis and Applications: Research continues into more efficient and selective synthesis methods for specific branched alkylphenols that remain critical for specialized, non-surfactant applications where their unique structure is essential.
Significance of Advanced Research on Phenol, 4-(2,2,3,3-tetramethylbutyl)- in Contemporary Chemical Science
The compound also serves as a key chemical intermediate. For instance, it is a precursor in the synthesis of 2-cumyl-4-tert-octylphenol, which is a key intermediate for the production of the UV light absorber UV-928, a high-performance additive used in coatings. google.com
Advanced research on this compound contributes to contemporary chemical science in several ways:
Green Chemistry and Catalysis: Studies focusing on improving its synthesis, for example by using solid acid catalysts like ion-exchange resins, aim to create more sustainable and efficient industrial processes with higher product purity and easier catalyst recovery. google.comgoogle.com
Polymer Science: The unique, bulky tert-octyl group influences the properties of the resins it forms. Research in this area helps in designing and understanding the structure-property relationships of polymers used in demanding applications.
Environmental Science: Continued investigation into the specific environmental pathways and effects of 4-tert-Octylphenol, as distinct from other alkylphenols, is crucial for accurate environmental risk assessment and management. nih.gov
Table 2: Overview of Synthesis Methods for Phenol, 4-(2,2,3,3-tetramethylbutyl)-
| Reactants | Catalyst | Key Process Steps | Reference |
| Phenol, Isobutylene Dimer (2,4,4-Trimethyl-1-pentene) | General Acid Catalyst | Alkylation of phenol with the olefin. | wikipedia.org |
| Phenol, Isobutylene Dimer | H-type sulfonated styrol-butadiene polymer strong acid cation-exchange resin | Alkylation reaction at 90-100°C, followed by distillation and cutting of the alkylation mixing liquid at 220-270°C. | google.com |
Structure
3D Structure
Properties
CAS No. |
54932-78-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(2,2,3,3-tetramethylbutyl)phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)14(4,5)10-11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 |
InChI Key |
FBUPLQJWXXGMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Phenol, 4 2,2,3,3 Tetramethylbutyl
Industrial and Laboratory-Scale Synthetic Methodologies
The production of 4-(2,2,3,3-tetramethylbutyl)phenol, often referred to as 4-tert-octylphenol (B29142), primarily relies on the alkylation of phenol (B47542) with an octene isomer, typically diisobutylene (2,4,4-trimethyl-1-pentene). wikipedia.org This electrophilic aromatic substitution reaction can be adapted for both large-scale industrial manufacturing and smaller-scale laboratory syntheses.
Catalytic Alkylation Reactions for Phenol, 4-(2,2,3,3-tetramethylbutyl)- Synthesis
Catalytic alkylation is the cornerstone of 4-tert-octylphenol synthesis. The choice of catalyst is crucial as it influences reaction rate, yield, and, most importantly, the isomeric distribution of the product.
A variety of catalysts are employed in the Friedel-Crafts alkylation of phenol. jk-sci.com These can be broadly categorized as:
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are effective in promoting the alkylation reaction. rsc.orgacs.org For instance, the reaction of phenol with diisobutylene in the presence of a boron trifluoride complex is a known production method. chemicalbook.com
Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) can also catalyze this reaction. acs.org However, their use can lead to issues with corrosion and waste disposal.
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These include:
Cation-Exchange Resins: Resins like Amberlyst 15 have proven to be effective and offer advantages in terms of catalyst separation and reusability. acs.orgacs.org The reaction is typically carried out in a batch reactor or a continuous process with a fixed-bed ion-exchange resin. chemicalbook.com
Zeolites: These microporous aluminosilicate (B74896) minerals are strong solid acids and can be used in phenol alkylation. iitm.ac.in Their shape-selective properties can also influence the regioselectivity of the reaction.
Acidic Clays (B1170129): Activated clays such as Filtrol 24 have also been utilized as catalysts in this process. acs.org
Aluminum Phenoxide: This catalyst can be prepared in situ by reacting aluminum metal with phenol. google.comgoogle.com It has been shown to be effective, particularly in directing the alkylation to the ortho position under certain conditions. google.com
The general mechanism involves the protonation of diisobutylene by the acid catalyst to form a stable tert-octyl carbocation. This electrophile then attacks the electron-rich phenol ring, leading to the formation of the alkylated product.
Precursor Chemistry and Reactant Optimization Studies
The primary precursors for the synthesis of 4-(2,2,3,3-tetramethylbutyl)phenol are phenol and an appropriate C8 alkene, most commonly diisobutylene. hmdb.ca Diisobutylene itself is a dimer of isobutylene. wikipedia.org
Reactant optimization is a critical aspect of maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are often studied and optimized include:
Molar Ratio of Reactants: The ratio of phenol to the alkylating agent (diisobutylene) significantly impacts the reaction. An excess of phenol is often used to minimize polyalkylation, where more than one octyl group is attached to the phenol ring. jk-sci.com
Temperature: The reaction temperature influences the reaction rate and can also affect the product distribution. Industrial processes often operate at temperatures between 80 to 100°C. oecd.org
Catalyst Loading: The amount of catalyst used affects the rate of reaction. Optimization is necessary to achieve a desirable reaction time without excessive catalyst cost.
Reaction Time: Sufficient reaction time is required to achieve high conversion of the reactants.
Table 1: Reactant and Catalyst Information
| Compound Name | Role | CAS Number | Molecular Formula |
|---|---|---|---|
| Phenol | Reactant | 108-95-2 | C₆H₆O |
| Diisobutylene | Reactant | 25167-70-8 | C₈H₁₆ |
| Aluminum Chloride | Catalyst | 7446-70-0 | AlCl₃ |
| Boron Trifluoride | Catalyst | 7637-07-2 | BF₃ |
| Sulfuric Acid | Catalyst | 7664-93-9 | H₂SO₄ |
| Amberlyst 15 | Catalyst | 39389-20-3 | (C₈H₈·C₈H₇NaO₃S)x |
Reaction Kinetics and Thermodynamic Analysis of Formation Pathways
The alkylation of phenol with olefins like diisobutylene is generally considered to be a second-order reaction. A kinetic model can be developed to estimate parameters such as the activation energy and the pre-exponential factor. researchgate.net The reaction rate is dependent on the concentrations of both phenol and the alkylating agent, as well as the temperature and the activity of the catalyst.
Studies have shown that the reaction proceeds through the formation of a carbocation intermediate. The rate-determining step is typically the electrophilic attack of this carbocation on the phenol ring.
Thermodynamic analysis, often utilizing methods like Gibbs free energy minimization, can be employed to predict the equilibrium composition of the reaction mixture at different temperatures and reactant ratios. researchgate.net This information is valuable for determining the optimal reaction conditions to maximize the yield of the desired 4-tert-octylphenol isomer. The reaction is generally exothermic, and the equilibrium constant is temperature-dependent.
Regioselectivity and Isomer Control in Alkylation Processes
The hydroxyl group of phenol is an activating, ortho-para directing group in electrophilic aromatic substitution. rsc.org Therefore, the alkylation of phenol with diisobutylene can potentially yield three main products: ortho-tert-octylphenol, para-tert-octylphenol, and di-substituted products. datapdf.com The control of regioselectivity to favor the formation of the desired para-isomer is a significant challenge in the synthesis of 4-(2,2,3,3-tetramethylbutyl)phenol.
Several factors influence the ortho/para product ratio:
Catalyst Choice: The type of catalyst used can have a profound effect on regioselectivity. For instance, aluminum phenoxide catalysts have been reported to favor the formation of ortho-alkylated phenols. google.com In contrast, many solid acid catalysts, under certain conditions, tend to favor the formation of the thermodynamically more stable para-isomer. researchgate.net
Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer due to the reversibility of the alkylation reaction. researchgate.net Isomerization from the ortho to the para position can occur at elevated temperatures.
Solvent: The choice of solvent can influence the steric hindrance around the ortho positions of the phenol molecule, thereby affecting the regioselectivity.
Steric Hindrance: The bulky nature of the tert-octyl group provides significant steric hindrance. This generally disfavors substitution at the ortho positions, which are adjacent to the hydroxyl group, thus favoring substitution at the less sterically hindered para position.
While the primary product is often 4-tert-octylphenol, technical grade products may contain a small percentage of the ortho-isomer and other byproducts. wikipedia.org For applications requiring high purity, purification steps such as distillation or crystallization are necessary to separate the desired para-isomer.
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatography, particularly when coupled with mass spectrometry, offers powerful tools for the separation and quantification of "Phenol, 4-(2,2,3,3-tetramethylbutyl)-" in various matrices.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like "Phenol, 4-(2,2,3,3-tetramethylbutyl)-". For trace analysis, a typical GC-MS method would involve a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane column, which separates compounds based on their boiling points and polarities.
The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, the molecule is fragmented into a unique pattern of ions, known as a mass spectrum, which acts as a chemical fingerprint. The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for "Phenol, 4-(2,2,3,3-tetramethylbutyl)-", which can be used for its unambiguous identification.
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 60°C, ramp to 300°C |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
This interactive table summarizes typical GC-MS parameters for the analysis of "Phenol, 4-(2,2,3,3-tetramethylbutyl)-".
For non-volatile or thermally labile samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly useful for analyzing complex environmental or biological samples. A reversed-phase C18 column is commonly employed to separate the compound from the sample matrix.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for phenols, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. The tandem mass spectrometry (MS/MS) capability allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented to produce a characteristic daughter ion. This provides a high degree of selectivity and sensitivity for quantification. For example, in the analysis of alkylphenols like p-octylphenol, a related compound, LC-MS/MS has been successfully applied. dioxin2023.orgscience.gov
| Parameter | Typical Value |
| LC Column | C18 reversed-phase, 100 mm x 2.1 mm ID |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with a modifier |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MS/MS Transition | Specific parent and daughter ion masses |
This interactive table outlines typical LC-MS/MS parameters applicable to the analysis of "Phenol, 4-(2,2,3,3-tetramethylbutyl)-".
Comprehensive two-dimensional gas chromatography (GCxGC-MS) is a powerful technique for separating complex mixtures and differentiating isomers. This is particularly relevant for "Phenol, 4-(2,2,3,3-tetramethylbutyl)-" as other octylphenol (B599344) isomers may be present in a sample. GCxGC utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). The enhanced separation power of GCxGC allows for the resolution of co-eluting isomers that would not be separated by a single-column GC system. This technique has been effectively used for the analysis of complex mixtures of nonylphenols, which are structurally similar to the target compound. rivm.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for studying reaction mechanisms.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the "Phenol, 4-(2,2,3,3-tetramethylbutyl)-" molecule. slideshare.net The chemical shifts, splitting patterns, and coupling constants can be used to confirm the connectivity of the atoms and to deduce the conformation of the flexible tetramethylbutyl group. slideshare.netresearchgate.netethernet.edu.et
For phenols, the proton on the hydroxyl group typically appears as a broad singlet, and its chemical shift is dependent on the concentration and solvent. libretexts.org The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the assignments of the proton and carbon signals.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Hydroxyl (-OH) | 4.0 - 7.0 | Aromatic C-OH | 150 - 160 |
| Aromatic (C-H) | 6.5 - 7.5 | Aromatic C-H | 115 - 130 |
| Methylene (-CH₂-) | 1.5 - 2.0 | Aromatic C-C | 130 - 140 |
| Methyl (-CH₃) | 0.5 - 1.5 | Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 20 - 30 |
This interactive table provides predicted ¹H and ¹³C NMR chemical shift ranges for the different functional groups in "Phenol, 4-(2,2,3,3-tetramethylbutyl)-". libretexts.org
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms. rptu.debeilstein-journals.orgrsc.org By acquiring NMR spectra at regular intervals during a reaction, the concentrations of reactants, intermediates, and products can be followed over time. This technique could be applied to study reactions involving "Phenol, 4-(2,2,3,3-tetramethylbutyl)-", such as electrophilic aromatic substitution or oxidation reactions. The ability to observe the formation and decay of transient intermediates can be crucial for understanding the reaction pathway and for optimizing reaction conditions. researchgate.net The T2-exchange (T2ex) NMR phenomena can also be utilized to monitor the changes and reactions of phenol (B47542) derivatives. nih.gov
Advanced Derivatization Strategies for Enhanced Analytical Detection
The analytical determination of Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol (B29142), often necessitates a derivatization step to improve its chromatographic behavior and enhance detection sensitivity, particularly when using gas chromatography (GC). nih.gov The high polarity of the phenolic hydroxyl group can lead to poor peak shape and tailing in GC analysis. nih.gov Derivatization converts the polar hydroxyl group into a less polar, more volatile functional group, making the analyte more amenable to GC separation and detection. nih.govdphen1.com
Several advanced derivatization strategies have been developed and applied for the analysis of 4-tert-octylphenol in various matrices. These strategies primarily include silylation, acylation, and etherification.
Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as phenols. sigmaaldrich.com Silylating reagents react with the hydroxyl group to form a bulky, non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.netdphen1.com The resulting derivatives are more volatile and thermally stable, leading to improved peak symmetry and sensitivity in GC-Mass Spectrometry (GC-MS) analysis. researchgate.netdphen1.com For instance, the derivatization of 4-tert-octylphenol to 4-tert-octyl-phenoxy silane (B1218182) has been shown to increase both sensitivity and selectivity in GC-MS analysis of water samples. nih.govdocumentsdelivered.com
Acylation: This strategy involves the reaction of the phenol with an acylating agent, typically in the presence of a catalyst, to form an ester. Acetic anhydride (B1165640) is a commonly used reagent for this purpose. researchgate.net This method effectively reduces the polarity of the phenol, enhancing its volatility for GC analysis. nih.gov
Pentafluorobenzylation (PFBBr Derivatization): Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is another effective strategy. epa.gov This reaction forms a pentafluorobenzyl ether derivative, which is highly sensitive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. epa.gov This makes it particularly useful for trace-level analysis in complex environmental samples.
Pentafluoropyridine (B1199360) Derivatization: A solid-phase analytical derivatization method using pentafluoropyridine has been developed for phenols. free.frnih.gov In this technique, phenols are first adsorbed onto a strong anion-exchange solid phase as phenolate (B1203915) ions. nih.gov The adsorbed phenols are then desorbed and simultaneously derivatized with pentafluoropyridine. nih.gov This one-pot procedure combines extraction and derivatization, offering high efficiency and producing derivatives suitable for GC-MS analysis. researchgate.net This method has been shown to significantly improve signal-to-noise ratios by effectively removing coexisting neutral and acidic compounds. nih.gov
The choice of derivatization strategy often depends on the analytical instrumentation available, the complexity of the sample matrix, and the desired sensitivity.
Table 1: Comparison of Derivatization Strategies for Phenol, 4-(2,2,3,3-tetramethylbutyl)-
| Derivatization Strategy | Reagent(s) | Derivative Formed | Primary Analytical Technique | Key Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA); N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether | GC-MS | Increases volatility and thermal stability, improves peak shape. researchgate.netdphen1.com |
| Acylation | Acetic Anhydride | Acetate ester | GC-FID, GC-MS | Reduces polarity, increases volatility. nih.govresearchgate.net |
| Pentafluorobenzylation | α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Pentafluorobenzyl (PFB) ether | GC-ECD | High sensitivity with Electron Capture Detection. epa.gov |
| Pentafluoropyridine Derivatization | Pentafluoropyridine | Pentafluoropyridyl ether | GC-MS | Combines extraction and derivatization, high efficiency, removes interferences. free.frnih.gov |
Method Validation and Quality Assurance in Environmental Matrix Analysis
To ensure the reliability and accuracy of data generated from the analysis of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in environmental matrices, rigorous method validation and a comprehensive quality assurance (QA) and quality control (QC) program are essential. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate formal quality control programs for laboratories using their analytical methods. epa.gov
Method Validation Parameters:
Method validation establishes the performance characteristics of an analytical procedure. Key parameters evaluated include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. dphen1.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed to demonstrate linearity, with correlation coefficients (R²) typically expected to be ≥ 0.99. analis.com.my
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3:1. dphen1.comnih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10:1. dphen1.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.gov
Accuracy: The closeness of the measured value to the true value. It is typically assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. analis.com.mynih.gov Recoveries are generally expected to be within a range of 80-120%. nih.gov
Quality Assurance and Quality Control (QA/QC):
A robust QA/QC program is implemented to continuously monitor the performance of the analytical method. epa.gov Key components include:
Method Blanks: A clean sample matrix (e.g., reagent water) that is processed and analyzed in the same manner as the field samples. epa.gov This is done to demonstrate that the analytical system, glassware, and reagents are free from contamination. epa.gov
Spiked Samples (Matrix Spikes): A portion of a sample is spiked with a known concentration of the analyte to evaluate the effect of the sample matrix on the analytical method's performance, specifically accuracy (recovery). epa.gov Laboratories often analyze a minimum of 10% of all samples as matrix spikes. epa.gov
Certified Reference Materials (CRMs): Materials of known and certified concentration that are used to verify the accuracy of the analytical method. eraqc.com
Internal Standards: A known amount of a compound, not present in the sample, is added to all samples, standards, and blanks. This helps to correct for variations in extraction efficiency and instrument response. For the analysis of 4-tert-octylphenol, phenanthrene-d10 (B32357) has been used as an internal standard. nih.govdocumentsdelivered.com
The following tables present typical method validation data for the analysis of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in water samples, as reported in scientific literature.
Table 2: Performance Characteristics of an HPLC-FLD Method for Water Analysis
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | <0.05 µg/L |
| Linearity (Concentration Range) | Not specified |
| Correlation Coefficient (R²) | Not specified |
| Recovery | Not specified |
| Precision (RSD) | Not specified |
Data sourced from a study on surface water analysis using HPLC with fluorescence detection (FLD). researchgate.net
Table 3: Performance Characteristics of a GC-MS Method for Water Analysis
| Parameter | Value |
| Limit of Detection (LOD) | 0.06 ng/mL (equivalent to 0.06 µg/L) |
| Limit of Quantification (LOQ) | Not specified |
| Linearity (Concentration Range) | Not specified |
| Correlation Coefficient (R²) | Not specified |
| Recovery | 84.67% to 109.7% |
| Precision (RSD) | 6.24% to 12.96% |
Data sourced from a study on surface water analysis using solid-phase extraction followed by GC-MS. nih.govdocumentsdelivered.com
Environmental Fate and Degradation Dynamics of Phenol, 4 2,2,3,3 Tetramethylbutyl
Occurrence and Distribution in Aquatic and Sedimentary Systems
Phenol (B47542), 4-(2,2,3,3-tetramethylbutyl)- has been detected in various environmental compartments, including surface waters and sediments. nih.gov Its entry into aquatic environments is often a result of industrial and municipal wastewater discharges, as it is a degradation product of alkylphenol polyethoxylates, a group of non-ionic surfactants. nih.govoecd.org
Studies have documented the presence of 4-t-OP in river water and sediments. For instance, a study of rivers flowing into Lake Biwa, Japan, reported its detection in water and fish samples. researchgate.net In Kaohsiung Harbor, Taiwan, concentrations of 4-t-OP in surface sediments were found to range from 1.1 to 1,150 ng g⁻¹ dry weight, with higher concentrations observed near river mouths, indicating that industrial and untreated municipal wastewater are major sources. nih.govscientific.net The distribution of 4-t-OP in sediments is influenced by factors such as total organic carbon (TOC) and organic matter (OM) content, with higher levels of these correlating with increased concentrations of the compound. nih.govscientific.net However, in areas of direct pollutant inflow, these factors become less critical in determining its concentration and distribution. nih.govscientific.net
In Australian waterways, 4-tert-butylphenol (B1678320), a related compound, was detected at low levels in secondary treated wastewater effluent, drinking water, and surface water. industrialchemicals.gov.au The moderate bioaccumulation potential of 4-t-OP in aquatic organisms is suggested by its log octanol-water partition coefficient (log Kow) of 4.12 and measured bioconcentration factor (BCF) values in fish. service.gov.uk
Interactive Data Table: Concentration of 4-tert-Octylphenol (B29142) in a Harbor Environment
| Location | Concentration Range (ng g⁻¹ dw) | Average Concentration (ng g⁻¹ dw) |
|---|---|---|
| Kaohsiung Harbor | 1.1–1,150 | 44 ± 174 |
| Mouth of Love River | Not specified | 676 ± 411 |
dw: dry weight
Biogeochemical Transformation Processes
The transformation of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in the environment is driven by both biotic and abiotic processes. Biodegradation, in particular, plays a crucial role in its fate.
The biodegradation of 4-t-OP can occur under both aerobic and anaerobic conditions, although the rates and efficiencies of these processes differ significantly. Aerobic degradation is generally much faster and more complete than anaerobic degradation. nih.govnih.gov
Under aerobic conditions, the degradation of alkylphenols like 4-t-OP has been observed in various paddy soils with half-lives ranging from 2 to 19 days. nih.gov The rate of aerobic degradation can be influenced by soil properties, showing an inverse correlation with total carbon content. nih.gov Furthermore, the size of the alkyl group on the phenol can affect the degradation rate. nih.gov The addition of substances like yeast extract or other phenolic compounds can enhance the aerobic degradation of 4-t-OP. nih.gov
Conversely, anaerobic biodegradation of 4-t-OP is significantly slower. nih.gov In studies of paddy soils, 4-t-OP was not observed to degrade over an incubation period of 224 days under anaerobic conditions. nih.gov Similarly, no degradation was seen over 83 days when bed sediments were spiked with octylphenol (B599344) and incubated anaerobically. dntb.gov.ua This suggests that alkylphenols with long and branched alkyl chains are particularly resistant to anaerobic breakdown. nih.gov
The general aerobic biodegradation pathway for phenolic compounds often involves an initial hydroxylation to form a catechol derivative. nih.govresearchgate.netupb.ro This is followed by the cleavage of the aromatic ring, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.netupb.ronih.gov The specific pathway utilized is dependent on the microorganisms and enzymes involved. researchgate.net
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading phenolic compounds. academicjournals.org In granular sludge, species of gamma-proteobacteria and bacillus have been identified as major players in the degradation of 4-t-OP. nih.gov
The fungus Umbelopsis isabellina has demonstrated the ability to biotransform 4-t-OP, leading to a significant reduction in its toxicity. mdpi.com Similarly, the white rot fungus Phanerochaete sordida YK-624 can completely degrade 4-t-OP within five days under specific ligninolytic conditions, a process linked to the activity of extracellular enzymes like laccase and manganese peroxidase (MnP). nii.ac.jp
Several bacterial strains from the genus Sphingobium have been isolated that can utilize alkylphenols as a sole carbon and energy source. nih.gov For example, Sphingobium fuliginis strains have been shown to degrade 4-tert-butylphenol. nih.gov
The breakdown of 4-t-OP by microorganisms leads to the formation of various intermediate metabolites. In the degradation of the related compound 4-tert-butylphenol by Sphingobium fuliginis, the initial step is hydroxylation to form 4-tert-butylcatechol. nih.gov This is followed by a meta-cleavage pathway, which produces metabolites such as 3,3-dimethyl-2-butanone. nih.gov
For 4-t-OP itself, degradation by certain bacteria has been shown to proceed through a type II ipso substitution reaction. dntb.gov.ua This mechanism, identified in E. coli expressing the opdA gene, leads to the production of hydroquinone (B1673460) and 2,4,4-trimethyl-1-pentene, along with smaller amounts of 2,4,4-trimethyl-2-pentanol. dntb.gov.ua
Abiotic Degradation Mechanisms
In addition to biological processes, abiotic factors, particularly sunlight, can contribute to the degradation of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in the environment.
The photodegradation of 4-t-OP in aqueous solutions can occur through both direct and indirect (sensitized) photolysis. nih.govsigmaaldrich.com Direct photolysis, where the compound itself absorbs light leading to its breakdown, is considered a minor degradation pathway. nih.govsigmaaldrich.com
Indirect photolysis, facilitated by the presence of photosensitizers in the water, is a more significant process. nih.govsigmaaldrich.com Common natural photosensitizers include dissolved organic carbon (DOC), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). nih.govsigmaaldrich.com The presence of these substances can increase the rate of 4-t-OP degradation. nih.govsigmaaldrich.compwr.edu.pl The photodegradation process generally follows apparent-first-order kinetics. nih.govsigmaaldrich.com
The interaction with hydroxyl radicals (•OH), which can be generated photochemically in surface waters, is a key mechanism in the indirect photolysis of 4-t-OP. nih.govsigmaaldrich.com The estimated half-life of 4-t-OP in surface waters, based on laboratory and solar intensity data, can range from 0.6 to 2.5 days. nih.govsigmaaldrich.com In the presence of nitrate, photoreactions can lead to the formation of nitrated 4-t-OP. nih.govsigmaaldrich.com The pH of the water can also influence the rate of photolytic degradation, with slower rates observed at neutral pH compared to acidic or alkaline conditions. pwr.edu.pl
Interactive Data Table: Photodegradation Kinetics of 4-tert-Octylphenol
| Condition | Kinetic Model | Key Findings | Reference |
|---|---|---|---|
| Simulated and Natural Sunlight | Apparent-first-order kinetics | Rates increase with NO₂⁻, NO₃⁻, and humic acid. Estimated half-life in surface waters: 0.6 to 2.5 days. | nih.govsigmaaldrich.com |
| UV Irradiation | Dependent on pH | Slower degradation at pH 7 compared to pH 6 and 12. | pwr.edu.pl |
Oxidative Degradation via Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of Phenol, 4-(2,2,3,3-tetramethylbutyl)-, a compound that is not easily biodegraded in natural water systems. nih.gov Research into these processes, which generate highly reactive hydroxyl radicals, has provided insights into various degradation pathways, including photocatalysis and ozonation.
One notable study investigated the photodegradation of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in an aqueous solution promoted by Fe(III). nih.gov Under UV irradiation at a wavelength of 365 nm, a 2.4 x 10⁻⁵ M solution of the compound was completely degraded within 45 minutes in the presence of 1.2 x 10⁻³ M Fe(III). nih.gov The optimal pH for this process was found to be 3.5. nih.gov The efficiency of the photodegradation was observed to increase with higher concentrations of Fe(III) or lower initial concentrations of Phenol, 4-(2,2,3,3-tetramethylbutyl)-. nih.gov Furthermore, after 50 hours of irradiation, approximately 70% mineralization of the solution was achieved. nih.gov The primary photooxidation product was identified as 4-tert-octyl catechol, indicating that the degradation is driven by reactions with hydroxyl radicals. nih.gov
Ozonation has also been explored as a viable AOP for the removal of this compound. The reaction between ozone and Phenol, 4-(2,2,3,3-tetramethylbutyl)- involves both a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals. The kinetic rate constant for the degradation by molecular ozone has been determined to be 4.33 (±0.18) x 10⁴ M⁻¹ s⁻¹. nih.gov The stoichiometry of this reaction is approximately 1.3:1 ([O₃]:[AP]). nih.gov
The indirect reaction with hydroxyl radicals plays a significant role, particularly as the pH of the water increases. The second-order rate constant for the reaction of Phenol, 4-(2,2,3,3-tetramethylbutyl)- with hydroxyl radicals is 1.4 (±0.2) x 10¹⁰ M⁻¹ s⁻¹. nih.gov At a pH of approximately 7, it is estimated that over 50% of the total degradation is attributable to these indirect hydroxyl radical reactions, and this contribution grows substantially at higher pH levels. nih.gov A preliminary investigation into the reaction mechanism suggests that an initial product of ozonation is hydroxyl-alkyl phenol. nih.gov
Table 1: Efficacy of Advanced Oxidation Processes on Phenol, 4-(2,2,3,3-tetramethylbutyl)- Degradation
| AOP Method | Conditions | Degradation Efficiency | Mineralization | Key Findings |
|---|---|---|---|---|
| Photodegradation with Fe(III) | UV (365 nm), pH 3.5, [Fe(III)] = 1.2x10⁻³ M | 100% in 45 minutes | ~70% in 50 hours | Degradation is due to hydroxyl radicals; product identified as 4-tert-octyl catechol. nih.gov |
| Ozonation (Direct Reaction) | - | Rate constant: 4.33 (±0.18) x 10⁴ M⁻¹ s⁻¹ | - | Reaction stoichiometry is ~1.3:1 ([O₃]:[AP]). nih.gov |
| Ozonation (Indirect Reaction) | pH dependent | Rate constant with •OH: 1.4 (±0.2) x 10¹⁰ M⁻¹ s⁻¹ | - | Contribution of indirect reaction is >50% at pH ~7 and increases with higher pH. nih.gov |
Hydrolytic Stability and Environmental Persistence
Phenol, 4-(2,2,3,3-tetramethylbutyl)- exhibits significant stability against hydrolysis in aquatic environments. service.gov.uk Hydrolysis is considered a negligible removal process for this compound. service.gov.uk While it is not classified as readily biodegradable, it is considered to be inherently biodegradable. service.gov.uk
The persistence of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in the environment varies depending on the specific conditions. In the water phase, its half-life has been reported to range from 7 to 50 days. pwr.edu.pl However, in anaerobic sediments, the compound is not biodegradable, leading to its accumulation. pwr.edu.pl In the surface layer of natural waters, it has been noted that 30% of the compound can be degraded within one day. hmdb.caoecd.org
Table 2: Environmental Persistence of Phenol, 4-(2,2,3,3-tetramethylbutyl)-
| Environmental Compartment | Process | Rate/Half-life | Notes |
|---|---|---|---|
| Aquatic Environment | Hydrolysis | Negligible | Not a significant removal pathway. service.gov.uk |
| Water Phase | Biodegradation | Half-life: 7 to 50 days | Considered inherently biodegradable. service.gov.ukpwr.edu.pl |
| Surface Waters | Degradation | 30% degradation in one day | - hmdb.caoecd.org |
| Anaerobic Sediments | Biodegradation | Not biodegradable | Leads to accumulation in sediments. pwr.edu.pl |
Environmental Partitioning and Bioaccumulation Potential in Research Models
The environmental partitioning of Phenol, 4-(2,2,3,3-tetramethylbutyl)- is largely governed by its physicochemical properties, particularly its low water solubility and moderate octanol-water partition coefficient. With a log Kow of 4.12, the compound has a tendency to sorb strongly to organic matter in soils, sediments, and sludges. service.gov.uk This sorption behavior contributes to its persistence in these environmental compartments.
The bioaccumulation potential of Phenol, 4-(2,2,3,3-tetramethylbutyl)- in aquatic organisms is considered to be low to moderate. service.gov.uk Measured bioconcentration factor (BCF) values for fish are in the range of a few hundred. service.gov.uk A calculated fish BCF of 634 has been used as a reasonable worst-case scenario in risk assessments. service.gov.uk This moderate bioaccumulation potential, coupled with its persistence, suggests that the compound can accumulate in the lipids of aquatic organisms. pwr.edu.pl
Table 3: Partitioning and Bioaccumulation Parameters for Phenol, 4-(2,2,3,3-tetramethylbutyl)-
| Parameter | Value | Implication |
|---|---|---|
| Log Kow | 4.12 | Indicates a tendency to partition into organic phases. service.gov.uk |
| Environmental Partitioning | Strong sorption to soil and sediment | Leads to accumulation in solid matrices. service.gov.uk |
| Measured Fish BCF | A few hundred | Low to moderate bioaccumulation potential. service.gov.uk |
| Calculated Fish BCF | 634 | Used as a worst-case value in risk assessments. service.gov.uk |
Applications in Materials Science and Functional Polymer Design
Role as a Key Intermediate in Phenolic Resin Synthesis
Phenolic resins are synthetic polymers formed from the reaction of phenol (B47542) or substituted phenols with formaldehyde (B43269). google.com These resins are known for their high thermal stability, chemical resistance, and hardness. chemrxiv.org The incorporation of 4-(2,2,3,3-tetramethylbutyl)phenol into the resin synthesis process significantly modifies the polymer's structure and resulting properties.
The polymerization of phenol and formaldehyde can be either acid- or base-catalyzed, leading to two main types of resins: novolacs and resoles. google.com The reaction involves the electrophilic substitution of formaldehyde at the ortho and para positions of the phenol ring, forming hydroxymethylphenols as intermediates. google.com
In the case of Phenol, 4-(2,2,3,3-tetramethylbutyl)-, the para position is blocked by the bulky tetramethylbutyl group. Consequently, the reaction with formaldehyde is directed exclusively to the two ortho positions. This structural constraint fundamentally alters the polymerization pathway compared to unsubstituted phenol. The resulting prepolymers are more linear, as the potential for three-dimensional cross-linking through the para position is eliminated. This directed ortho-reactivity leads to a more defined and regular polymer backbone. The steric hindrance imposed by the tetramethylbutyl group can also influence the polymerization kinetics, potentially moderating the reaction rate and allowing for greater control over the molecular weight distribution of the resulting resin.
The integration of the 4-(2,2,3,3-tetramethylbutyl) group into the phenolic resin matrix imparts several functional advantages. This large, non-polar alkyl group acts as an internal plasticizer, disrupting the close packing of the polymer chains. This disruption leads to:
Increased Flexibility: The cured resin is less brittle and possesses improved impact resistance compared to resins made from unsubstituted phenol.
Enhanced Solubility: The presence of the bulky alkyl groups improves the solubility of the prepolymers in organic solvents, which is advantageous for processing and application as coatings or adhesives.
Modified Thermal Properties: While maintaining good thermal stability, the bulky group can alter properties such as the glass transition temperature (Tg), tailoring the material for specific thermal environments.
These contributions make phenolic resins derived from this monomer suitable for applications requiring a balance of toughness, durability, and processability.
Design and Evaluation of Derivatives as Performance Additives
Beyond its role as a monomer, 4-(2,2,3,3-tetramethylbutyl)phenol is a crucial precursor for synthesizing a variety of performance-enhancing additives for polymers. Its derivatives are widely used to protect materials from environmental degradation.
Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen, leading to a loss of mechanical properties. Hindered phenolic compounds are primary antioxidants that mitigate this process. chemrxiv.orgnih.gov Derivatives of 4-(2,2,3,3-tetramethylbutyl)phenol function as highly effective radical scavengers. nih.gov
The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), deactivating it and terminating the degradation chain reaction. The resulting phenoxy radical is resonance-stabilized. The key feature of these derivatives is the steric hindrance provided by the adjacent bulky groups (often introduced at the ortho positions during synthesis), which shields the radical center and prevents it from initiating new degradation pathways. This ensures the antioxidant has a long-lasting protective effect.
| Feature | Mechanism/Function | Benefit in Polymer Stabilization |
|---|---|---|
| Phenolic Hydroxyl Group | Donates a hydrogen atom to scavenge free radicals. | Interrupts the auto-oxidation cycle of the polymer. |
| Bulky Tetramethylbutyl Group | Provides steric hindrance. | Stabilizes the resulting phenoxy radical and enhances compatibility with the polymer matrix. |
| Ortho-Substituents (in derivatives) | Further increases steric shielding around the hydroxyl group. | Improves antioxidant efficiency and longevity. |
Ultraviolet (UV) radiation from sunlight can break the chemical bonds in polymers, leading to discoloration, embrittlement, and loss of strength. UV absorbers are additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.
Phenol, 4-(2,2,3,3-tetramethylbutyl)- serves as a key starting material for the synthesis of high-performance UV absorbers, particularly those of the benzotriazole (B28993) class. A common synthetic route involves coupling the phenol with a benzotriazole precursor. For instance, the compound 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol is a known UV absorber derived from this phenol. google.com
The photophysical properties of these derivatives are critical to their function. They exhibit strong absorbance in the UVA and UVB regions of the electromagnetic spectrum (typically 290-400 nm). nih.govresearchgate.net Upon absorbing a photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, allowing it to return to its ground state while releasing the absorbed energy as heat, thus preventing the energy from damaging the polymer matrix. researchgate.net
| Derivative Class | Example Structure Moiety | Typical UV Absorption Range | Protection Mechanism |
|---|---|---|---|
| Hydroxyphenyl-benzotriazoles | Based on 4-(2,2,3,3-tetramethylbutyl)phenol | 290-400 nm | Absorption of UV radiation and dissipation as thermal energy via excited-state intramolecular proton transfer (ESIPT). researchgate.net |
The steric hindrance imparted by the 4-(2,2,3,3-tetramethylbutyl) group is a fundamental principle in the design of high-performance additives. researchgate.net This structural feature has a profound impact on both material performance and long-term stability.
In antioxidants, the bulky group enhances the stability of the phenoxy radical formed during the scavenging process, preventing it from participating in undesired side reactions. researchgate.net This leads to a more efficient and durable antioxidant system. Furthermore, the large alkyl group improves the additive's solubility and compatibility within the non-polar polymer matrix, which reduces the likelihood of the additive migrating to the surface or "blooming." This ensures that the antioxidant remains distributed throughout the material to provide continuous protection.
For UV absorbers and light stabilizers, steric hindrance helps to anchor the molecule within the polymer matrix, improving its permanence. It can also protect the active functional groups of the stabilizer from reacting with other components in the formulation or with environmental agents. This enhanced stability of the additive itself translates directly to longer service life and better performance of the final plastic or coating product. rsc.org The strategic placement of sterically hindering groups is therefore a key design element for creating robust and long-lasting materials.
Novel Synthetic Strategies for Functionalized Derivatives
The tailored synthesis of functionalized derivatives of Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol (B29142), is a pivotal area of research for creating novel materials and functional polymers. These synthetic strategies allow for the precise modification of the parent phenol structure, enabling the introduction of various functional groups that can impart desired properties such as enhanced thermal stability, specific reactivity for polymerization, or unique photophysical characteristics. Key methodologies for derivatization include electrophilic aromatic substitution, and reactions involving the phenolic hydroxyl group, such as etherification and esterification.
One notable synthetic advancement is the ortho-alkylation of 4-tert-octylphenol to produce derivatives like 2-cumyl-4-tert-octylphenol. This compound serves as a crucial intermediate in the synthesis of ultraviolet (UV) light absorbers, particularly those of the hydroxybenzotriazole (B1436442) class, which are vital for high-performance coatings. A reported method for this synthesis involves the reaction of 4-tert-octylphenol with alpha-methylstyrene (B127712) in the presence of a strongly acidic cation exchange resin, such as AMBERLYST15DRY, AMBERLYST35DRY, or AMBERLYST36DRY. This process is conducted at temperatures ranging from 90 to 140°C. The use of a solid acid catalyst simplifies the purification process, as it can be removed by simple filtration, making the process more environmentally friendly. Research has demonstrated high conversion rates of alpha-methylstyrene (up to 99%) and high selectivity for the desired 2-cumyl-4-tert-octylphenol product (over 99%). google.com
The following table summarizes the reaction conditions for the synthesis of 2-cumyl-4-tert-octylphenol:
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Product Selectivity (%) | Reference |
| 4-tert-octylphenol | alpha-methylstyrene | AMBERLYST15DRY | 90-95 | 10 | 99.1 | google.com |
| 4-tert-octylphenol | alpha-methylstyrene | AMBERLYST36DRY | 135-140 | 5 | >99 | google.com |
Further functionalization can be achieved through reactions of the hydroxyl group. For instance, the synthesis of Mannich bases from phenols is a well-established method for introducing aminomethyl groups. While specific studies on 4-tert-octylphenol are not extensively detailed in readily available literature, the general reaction involves the treatment of the phenol with formaldehyde and a primary or secondary amine. These Mannich bases are valuable intermediates in the synthesis of various polymers and specialty chemicals. gijash.comresearchgate.net
Azo coupling is another significant reaction for creating functional derivatives, particularly for the development of dyes and pigments. This reaction involves the coupling of a diazonium salt with an activated aromatic compound like a phenol. The synthesis of azo dyes from various phenolic precursors is a widely practiced industrial process, suggesting the potential for creating novel colorants based on the 4-tert-octylphenol scaffold. jbiochemtech.comlibretexts.orgijisrt.com
Etherification and esterification of the phenolic hydroxyl group represent additional routes to novel derivatives. The formation of ethers, such as polyethylene (B3416737) glycol tert-octylphenyl ether, is a common strategy to produce non-ionic surfactants. atamanchemicals.com Esterification, on the other hand, can be used to introduce a variety of functional groups that can alter the solubility, reactivity, and other properties of the parent molecule.
The table below outlines various synthetic strategies for the functionalization of 4-tert-octylphenol:
| Reaction Type | Reagents | Product Type | Potential Applications |
| Friedel-Crafts Alkylation | alpha-methylstyrene, acidic cation exchange resin | 2-cumyl-4-tert-octylphenol | UV light absorbers |
| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | Mannich Base | Polymer synthesis, Specialty chemical intermediate |
| Azo Coupling | Diazonium Salt | Azo Dye | Dyes, Pigments |
| Etherification | Ethylene Oxide | Polyethylene glycol ether | Non-ionic surfactants |
| Esterification | Carboxylic Acid/Anhydride (B1165640) | Ester | Plasticizers, Polymer additives |
These synthetic strategies underscore the versatility of Phenol, 4-(2,2,3,3-tetramethylbutyl)- as a platform chemical for the development of a wide array of functionalized derivatives with applications spanning materials science and polymer chemistry.
Computational Chemistry and Theoretical Modeling of Phenol, 4 2,2,3,3 Tetramethylbutyl
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. Methods like Density Functional Theory (DFT) offer a balance of computational cost and accuracy for studying organic molecules. nrel.govscholarsresearchlibrary.com
The electronic structure of a molecule dictates its chemical behavior. A key concept in this area is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comtaylorandfrancis.com
Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.comtaylorandfrancis.com For 4-tert-octylphenol (B29142), the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas. The energy of the HOMO (EHOMO) indicates the tendency for electron donation. taylorandfrancis.com
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.comtaylorandfrancis.com The energy of the LUMO (ELUMO) is a measure of its electron-accepting tendency. taylorandfrancis.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.
Analysis of these frontier orbitals allows chemists to predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity in various chemical reactions. youtube.comsapub.org For 4-tert-octylphenol, the electron-donating hydroxyl group and the bulky alkyl substituent influence the electron density distribution on the aromatic ring, which in turn affects the energies and shapes of the HOMO and LUMO.
| Orbital | Description | Predicted Location of Highest Density | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Phenolic ring and oxygen atom | Electron donation (Nucleophilicity) |
| LUMO | Lowest Unoccupied Molecular Orbital | Phenolic ring | Electron acceptance (Electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | Indicator of chemical reactivity and stability |
Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. nrel.gov This involves identifying reactants, products, intermediates, and, crucially, transition state (TS) structures. researchgate.netnih.gov The transition state is the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. researchgate.net
For a molecule like 4-tert-octylphenol, theoretical methods can predict the outcomes of reactions such as electrophilic aromatic substitution. By calculating the energy barriers for substitution at different positions on the phenol ring, the most favorable reaction pathway can be determined.
Recent advancements have seen the application of machine learning (ML) models to predict transition state structures directly from the structures of reactants and products. researchgate.netnih.govarxiv.org These ML models can significantly reduce the computational cost associated with traditional TS searching algorithms, which often require extensive computational resources. nih.govresearchgate.net The predicted TS geometries can then be refined using high-level quantum mechanical calculations to obtain accurate energy barriers. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics and thermodynamics of molecular systems, including intermolecular interactions. rsc.orgmdpi.com
For Phenol, 4-(2,2,3,3-tetramethylbutyl)-, MD simulations can be used to investigate:
Solvation: How individual molecules interact with solvent molecules, such as water. This is crucial for understanding its solubility and partitioning behavior in the environment.
Aggregation: The tendency of molecules to form clusters or micelles in solution. The bulky, nonpolar tetramethylbutyl group combined with the polar phenol head suggests amphiphilic character, and MD can model how these molecules might self-assemble.
Interactions with Surfaces: How the molecule adsorbs onto surfaces, such as sediment particles or organic matter in the environment. This is a key process governing its environmental transport and fate.
All-atom MD simulations, where every atom is explicitly represented, can provide high-accuracy insights into these phenomena. rsc.orgmdpi.com The simulations yield data on structural properties like the radius of gyration of aggregates and the distribution of molecules at interfaces. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Functionality
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its properties or activities. scholarsresearchlibrary.comnih.gov While often used for biological endpoints, QSAR can also be applied to model chemical functionality and physicochemical properties. tandfonline.com
For 4-tert-octylphenol, QSAR models can be developed to predict properties relevant to its chemical behavior and environmental impact, excluding biological activity. This involves using a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecule.
Key components of a QSAR model include:
Molecular Descriptors: These are numerical values derived from the chemical structure. For 4-tert-octylphenol, descriptors could include molecular weight, log Kow (octanol-water partition coefficient), polarizability, dipole moment, and quantum chemical parameters like HOMO and LUMO energies. scholarsresearchlibrary.comresearchgate.net
Statistical Methods: Techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build a mathematical model correlating the descriptors with the property of interest. tandfonline.comnih.gov
An example of a relevant QSAR application is the modeling of water quality indices for alkylphenols, such as the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which relate to the compound's degradability. tandfonline.com Such models can predict the environmental persistence of 4-tert-octylphenol based on its molecular structure.
| Descriptor Class | Example Descriptors | Relevance to Chemical Functionality |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts | Basic molecular size and composition |
| Topological | Connectivity Indices | Describes molecular branching and shape |
| Physicochemical | Log Kow, Molar Refractivity | Relates to partitioning behavior and intermolecular forces |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describes electronic properties and reactivity |
Predictive Modeling of Environmental Fate and Transport Processes
Predictive modeling is a critical tool for assessing the environmental fate and transport of chemicals. cdc.govanteagroup.com These models integrate a compound's physicochemical properties with environmental parameters to simulate its distribution and persistence in various environmental compartments like water, soil, and air. epa.gov
A fate and transport model for 4-tert-octylphenol was developed for the Yong River in China using the Water Quality Analysis Simulation Program (WASP). nih.gov This study illustrates the practical application of such models.
Key findings and modeling aspects from the study include: nih.gov
Contaminant Loads: The total input of 4-t-octylphenol into the river system was estimated to be 506 kg per year from sources including tributaries and wastewater treatment plants.
Distribution: The model successfully predicted higher concentrations near river confluences and wastewater outfalls, matching measured data.
Key Processes: The model evaluated the influence of both adsorption to sediment and degradation on the dissolved concentrations of the chemical.
Fate Determination: The combined effects of adsorption and degradation were found to reduce the dissolved concentration of 4-t-octylphenol by 30.7%. For this specific compound, adsorption and degradation were found to cause almost equal reductions in its dissolved concentration.
Such models are invaluable for environmental risk assessment, helping to predict exposure levels and understand how factors like river flow, precipitation, and contaminant loading influence the chemical's environmental behavior. nih.govtaftlaw.com
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize Phenol, 4-(2,2,3,3-tetramethylbutyl)-?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₂₂O, MW = 206.32) and IUPAC Standard InChIKey
ISAVYTVYFVQUDY-UHFFFAOYSA-Nfor structural verification . Differential scanning calorimetry (DSC) can determine phase-change properties, such as melting points (79–82°C) and enthalpy of fusion (ΔfusH), using protocols outlined in NIST data . For spectral analysis, reference electron ionization mass spectra (EI-MS) archived in NIST databases to validate fragmentation patterns .
Q. What synthetic routes are recommended for producing this compound in laboratory settings?
- Methodological Answer : Alkylation of phenol with branched olefins (e.g., 2,2,3,3-tetramethylbutene) under acid catalysis (H₂SO₄ or AlCl₃) is a common method. Monitor reaction equilibrium via thermodynamic parameters (ΔrH° = -14.2 ± 1.6 kJ/mol for alkylation) . Optimize conditions (temperature, catalyst loading) using kinetic studies from Nesterova et al. (1985) to minimize side products .
Q. How can analytical challenges in distinguishing structural isomers (e.g., 4-(1,1,3,3-tetramethylbutyl) vs. 4-(2,2,3,3-tetramethylbutyl)) be addressed?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5MS) and compare retention indices with reference standards. Use nuclear magnetic resonance (NMR) to differentiate substitution patterns: ¹³C NMR shifts at δ 145–150 ppm for para-substituted phenolic carbons .
Advanced Research Questions
Q. What methodologies are suitable for assessing the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct aerobic biodegradation studies using OECD 301 guidelines. Monitor degradation intermediates (e.g., ethoxylated derivatives) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reference ECHA’s screening reports on ethoxylated derivatives, which highlight hydrolysis and microbial transformation pathways . For photolytic degradation, use simulated sunlight (UV-Vis) and track phenolic byproducts via HPLC-UV .
Q. How can researchers model the endocrine-disrupting effects of this compound in aquatic ecosystems?
- Methodological Answer : Utilize in vitro assays (e.g., ERα/ERβ luciferase reporter gene assays) to quantify estrogenic activity. Cross-reference with UNEP’s endocrine disruptor list, which identifies 4-tert-octylphenol derivatives as high-risk substances . For in vivo studies, expose zebrafish embryos (Danio rerio) to sublethal concentrations (0.1–10 µg/L) and assess vitellogenin induction via ELISA .
Q. What thermodynamic models are applicable for predicting its phase behavior in solvent systems?
- Methodological Answer : Apply the Antoine equation parameters (log₁₀P = 4.10803 − 1812.48/(T − 121.732)) to model vapor-liquid equilibrium (VLE) for distillation optimization . Use COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMSO) using enthalpy of vaporization data (ΔvapH° = 70.7 ± 0.3 kJ/mol) .
Q. How can its role as a stabilizer in polymer formulations be evaluated for compliance with EU regulations?
- Methodological Answer : Perform leaching tests (ISO 105-E04) on polymer matrices to quantify migration into aqueous media. Cross-check results against REACH Annex XIV restrictions, which prohibit concentrations >0.1% in consumer products . For alternatives assessment, compare efficacy with bisoctrizole derivatives (e.g., UV stabilizers in USP standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
